Ethyl Thiomorpholine-2-carboxylate

Description

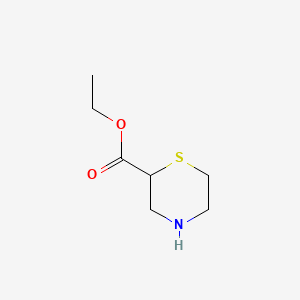

Structure

3D Structure

Properties

IUPAC Name |

ethyl thiomorpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRQGYGWAYZJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Thiomorpholine-2-carboxylate: An Overview of a Niche Heterocyclic Compound

For Immediate Release

Ethyl thiomorpholine-2-carboxylate is a heterocyclic organic compound featuring a thiomorpholine ring functionalized with an ethyl carboxylate group at the 2-position. While the broader class of thiomorpholine derivatives has garnered significant interest in medicinal chemistry and materials science, detailed public-domain information specifically on this compound remains notably scarce. This technical guide synthesizes the currently available information on this compound, highlighting its basic properties and the general context of thiomorpholine chemistry.

Chemical Identity and Properties

This compound is commercially available primarily as a research chemical, often in its hydrochloride salt form. The fundamental properties of the free base and its hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₁₃NO₂S | C₇H₁₄ClNO₂S |

| Molecular Weight | 175.25 g/mol | 211.71 g/mol |

| CAS Number | 152009-44-4 | 1864060-93-4 |

| Appearance | Not specified in available literature | Not specified in available literature |

| Solubility | Not specified in available literature | Not specified in available literature |

| Purity | Typically offered at ≥95% | Typically offered at ≥95% |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the public scientific literature. However, the synthesis of the core thiomorpholine scaffold is well-documented. One common approach involves the cyclization of a suitable amino-thiol precursor. A potential, though unverified, synthetic pathway to this compound could be conceptualized as follows:

Caption: A potential synthetic route to this compound.

It is critical to note that this proposed pathway is hypothetical and has not been substantiated by published experimental data. Researchers would need to develop and optimize specific reaction conditions, including the choice of base, solvent, and temperature, and subsequently purify and characterize the product.

Spectroscopic Data

No public repositories of spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound could be identified. For any research application, de novo characterization of this compound would be a mandatory first step.

Biological Activity and Applications

The biological activities of the broader class of thiomorpholine derivatives are diverse, with reported applications as antimalarial, antibiotic, and antioxidant agents. The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties.

However, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Any potential therapeutic applications would require extensive investigation, starting with in vitro screening and subsequent in vivo studies.

Conclusion

This compound represents a chemical entity with limited publicly available technical information. While its structural relationship to the pharmacologically significant thiomorpholine class suggests potential for further investigation, a comprehensive understanding of its synthesis, properties, and biological function is currently lacking. This guide underscores the need for foundational research to elucidate the characteristics of this specific compound, which may hold untapped potential for drug discovery and other scientific applications. Professionals in the field are encouraged to approach this compound as a novel area for exploration, with the initial and critical step being the development of a reliable synthetic route and thorough analytical characterization.

Ethyl Thiomorpholine-2-carboxylate structure and properties.

An In-depth Technical Guide to Ethyl Thiomorpholine-2-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The thiomorpholine scaffold, a sulfur-containing analog of morpholine, is a key structural motif in a variety of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological activities of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a saturated six-membered thiomorpholine ring with an ethyl carboxylate group attached at the second position.

-

Molecular Formula: C H NO S

-

Molecular Weight: 175.25 g/mol

-

CAS Number: 152009-44-4

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 261.8 ± 35.0 °C | |

| Density (Predicted) | 1.122 ± 0.06 g/cm | |

| pKa (Predicted) | 8.01 ± 0.40 |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common synthetic route would involve a two-step process: first, the synthesis of the precursor, Thiomorpholine-2-carboxylic acid, followed by its esterification.

Synthesis of Thiomorpholine-2-carboxylic Acid

Several methods for the synthesis of the thiomorpholine core have been reported. One common approach involves the reaction of a cysteine analog with a suitable dielectrophile.[3]

Proposed Esterification of Thiomorpholine-2-carboxylic Acid

The conversion of Thiomorpholine-2-carboxylic acid to this compound can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.

General Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of Thiomorpholine-2-carboxylic acid in absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride gas) is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons on the thiomorpholine ring. The chemical shifts will be influenced by the neighboring sulfur, nitrogen, and carbonyl groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the thiomorpholine ring.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (175.25 m/z). Common fragmentation patterns for ethyl esters would likely be observed, including the loss of the ethoxy group (-OCH CH) or the entire ester group.

FTIR Spectroscopy (Predicted)

The infrared spectrum will likely exhibit characteristic absorption bands for the N-H bond (if not substituted), C-H bonds, the carbonyl group (C=O) of the ester, and C-O single bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | 1735-1750 |

| C-O Stretch (Ester) | 1000-1300 |

Biological Activities and Potential Applications

While the specific biological activities of this compound have not been extensively studied, the thiomorpholine scaffold is present in numerous compounds with a wide range of pharmacological effects.[1][2] These activities include:

-

Antimicrobial Activity: Thiomorpholine derivatives have shown promise as antibacterial and antifungal agents.[1]

-

Anticancer Activity: Certain compounds containing the thiomorpholine moiety have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Antioxidant Activity: The sulfur atom in the thiomorpholine ring can participate in redox reactions, and some derivatives have been shown to possess antioxidant properties.[1][4]

-

Enzyme Inhibition: The thiomorpholine scaffold can serve as a pharmacophore for the inhibition of various enzymes.[2]

Given the diverse bioactivities of the thiomorpholine class, this compound represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

Caption: Potential therapeutic applications of thiomorpholine-based compounds.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the safety data for related compounds such as thiomorpholine and ethyl morpholine-2-carboxylate, it is prudent to handle this compound with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While there is a lack of extensive experimental data for this specific molecule, its structural relationship to a class of compounds with diverse and significant biological activities makes it a compelling target for synthesis and biological evaluation. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route, which can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related thiomorpholine derivatives. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic protocols, and elucidate its specific biological activities and mechanisms of action.

References

The Ascending Trajectory of Thiomorpholine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the biological significance of thiomorpholine derivatives, focusing on their potential as therapeutic agents. We will delve into their diverse pharmacological profiles, mechanisms of action, and the experimental methodologies employed in their evaluation, offering a comprehensive resource for researchers in the field.

A Spectrum of Biological Activities

Thiomorpholine and its derivatives have garnered significant attention for their multifaceted pharmacological effects, positioning them as promising candidates for drug development across various therapeutic areas.[1][2] Key activities include:

-

Anticancer Activity: A significant body of research highlights the potential of thiomorpholine derivatives as anticancer agents.[2] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including human colon cancer (HT29), renal cancer (UO-31), and breast cancer (MCF-7).[2]

-

Antimicrobial Activity: The thiomorpholine nucleus is a constituent of several potent antimicrobial agents.[1][3] Derivatives have shown activity against various bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli, as well as some fungal species.[1][3]

-

Enzyme Inhibition: Thiomorpholine derivatives have been identified as inhibitors of several key enzymes, including:

-

Squalene Synthase: Inhibition of this enzyme is a target for cholesterol-lowering therapies.[2]

-

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are used in the treatment of type 2 diabetes.[2]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[2][4]

-

-

Anti-inflammatory Activity: Certain thiomorpholine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[5][6]

-

Hypolipidemic and Antioxidant Activity: Some derivatives have shown potential in lowering lipid levels and combating oxidative stress, which are crucial in managing cardiovascular diseases.[2][7]

Quantitative Biological Data of Thiomorpholine Derivatives

The following tables summarize the quantitative biological data for a selection of thiomorpholine derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Thiomorpholine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine substituted 2-amino-4-phenylthiazole derivative (Compound 45) | HT29 (Human colon cancer) | 2.01 | [2] |

| Thiazolo[3,2-a]pyrimidin-5-one derivative (Compound 37a) | PI3Kα | 120 | [2] |

| Thiazolo[3,2-a]pyrimidin-5-one derivative (Compound 38b) | PI3Kα | 151 | [2] |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung Cancer) | 0.033 | [8] |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast Cancer) | 0.087 | [8] |

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [2] |

| 2-(thiophen-2-yl)dihydroquinoline derivative (Compound 7f) | Mycobacterium tuberculosis H37Rv | 1.56 | [3] |

| 2-(thiophen-2-yl)dihydroquinoline derivative (Compound 7p) | Mycobacterium tuberculosis H37Rv | 1.56 | [3] |

| 4-thiomorpholin-4-ylbenzohydrazide derivatives | Staphylococcus aureus, Escherichia coli | 25-200 | [1] |

Table 3: Enzyme Inhibition by Thiomorpholine Derivatives

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| Thiomorpholine derivative with antioxidant moiety | Ferrous/ascorbate-induced lipid peroxidation | 7.5 µM | [2] |

| Thiomorpholine-bearing compound (Compound 16a) | DPP-IV | 6.93 µmol/L | [2] |

| Thiomorpholine-bearing compound (Compound 16b) | DPP-IV | 6.29 µmol/L | [2] |

| Thiomorpholine-bearing compound (Compound 16c) | DPP-IV | 3.40 µmol/L | [2] |

| 2-biphenylmorpholine derivative (EP2302) | Squalene Synthase (rabbit liver microsomes) | 0.6 µM | [9] |

| 2-biphenylmorpholine derivative (EP2302) | Squalene Synthase (human liver microsomes) | 1 µM | [9] |

| Quinoline derivative (Compound 11g) | Acetylcholinesterase (AChE) | 1.94 µM | [4] |

| Quinoline derivative (Compound 11g) | Butyrylcholinesterase (BChE) | 28.37 µM | [4] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of thiomorpholine derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

The anticancer effects of thiomorpholine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, some thiophene derivatives, structurally related to thiomorpholine, have been shown to induce G2/M cell cycle arrest and enhance the expression of caspase 3 and 9, key executioners of apoptosis.[10]

Anticancer mechanism of action of certain thiomorpholine derivatives.

Antimicrobial Mechanisms

The antimicrobial action of some thiomorpholine-containing compounds involves the inhibition of essential bacterial enzymes or processes. For instance, some derivatives act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics by targeting mechanisms of drug resistance, such as the AcrAB-TolC efflux pump in Gram-negative bacteria.[11]

Enzyme Inhibition Mechanisms

As enzyme inhibitors, thiomorpholine derivatives can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. For example, in the context of Alzheimer's disease, certain quinoline derivatives containing a morpholine group have been shown to act as mixed-type inhibitors of acetylcholinesterase, interacting with both the catalytic active site and the peripheral anionic site of the enzyme.[4]

General mechanism of enzyme inhibition by thiomorpholine derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of thiomorpholine derivatives.

General Synthesis of 4-Thiomorpholin-4-ylbenzohydrazide Derivatives

This protocol describes a common synthetic route for preparing a class of thiomorpholine derivatives with antimicrobial activity.[1]

-

Synthesis of 4-Thiomorpholin-4-ylbenzonitrile: A mixture of thiomorpholine and p-chlorobenzonitrile is refluxed to yield 4-thiomorpholin-4-ylbenzonitrile.[1]

-

Hydrolysis to 4-Thiomorpholin-4-ylbenzoic acid: The resulting benzonitrile is hydrolyzed using sodium hydroxide and methanol to produce the corresponding benzoic acid.[1]

-

Formation of 4-Thiomorpholin-4-ylbenzoyl chloride: The benzoic acid is treated with thionyl chloride to form the acid chloride.[1]

-

Synthesis of 4-Thiomorpholin-4-ylbenzohydrazide: The acid chloride is then reacted with hydrazine hydrate to yield the benzohydrazide.[1]

-

Formation of Final Derivatives: The benzohydrazide is treated with various substituted heterocyclic compounds to form the final thiomorpholine derivatives.[1]

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclic Amino Acid Esters in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclic amino acid esters, covering their synthesis, characterization, and applications, with a particular focus on their burgeoning role in drug discovery and development. This document offers detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways to serve as a core resource for professionals in the field.

Introduction to Cyclic Amino Acid Esters

Cyclic amino acid esters, encompassing lactones (cyclic esters) and lactams (cyclic amides) derived from amino acids, are a class of heterocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry. Their constrained conformations, conferred by the cyclic structure, can lead to enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. These properties make them attractive scaffolds for the development of novel therapeutics, including enzyme inhibitors and modulators of cell signaling pathways.[1][2]

The incorporation of cyclic amino acid esters into peptides and small molecules can enforce specific secondary structures, mimicking natural bioactive conformations and leading to potent and selective biological activity.[3][4] This guide will delve into the synthetic strategies to access these valuable building blocks, their applications in drug design, and their interaction with key biological targets such as G-protein coupled receptors (GPCRs).

Synthesis of Cyclic Amino Acid Esters

The synthesis of cyclic amino acid esters can be broadly categorized into the formation of lactones from hydroxy amino acids and lactams from amino acids with a tethered carboxylic acid. Key methodologies include intramolecular cyclization, ring-closing metathesis, and solid-phase synthesis techniques.

Lactone Synthesis from Hydroxy Amino Acids

The intramolecular esterification of a hydroxy amino acid is a common method for synthesizing lactones. This process, often referred to as lactonization, involves the formation of a cyclic ester from a molecule containing both a hydroxyl and a carboxylic acid group. The reaction is typically facilitated by heat and may require a catalyst. The size of the resulting lactone ring is dependent on the relative positions of the hydroxyl and carboxylic acid groups.[5]

General Experimental Protocol: Intramolecular Esterification of a Hydroxy Amino Acid

-

Starting Material Preparation: The hydroxy amino acid is dissolved in a suitable dry, non-polar solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A catalytic amount of a suitable acid or coupling agent is added. Common catalysts include p-toluenesulfonic acid (PTSA) or the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from several hours to overnight, with continuous monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the desired lactone.

Lactam Synthesis from Amino Acid Esters

The intramolecular cyclization of amino acid esters is a primary route to lactams. This can be achieved through various methods, including head-to-tail cyclization of peptides and intramolecular aminolysis of activated esters.

Head-to-tail cyclization is a widely used strategy for the synthesis of cyclic peptides, which are essentially complex lactams.[6][7] This can be performed in solution-phase or on a solid support.[8] Solution-phase cyclization often requires high dilution to favor intramolecular cyclization over intermolecular polymerization.[7] On-resin cyclization offers the advantage of a pseudo-dilution effect, minimizing intermolecular side reactions.[8]

General Experimental Protocol: On-Resin Head-to-Tail Cyclization

-

Peptide Synthesis: The linear peptide precursor is synthesized on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8] The C-terminal amino acid is often attached to the resin via its side chain, leaving the C-terminal carboxyl group free for cyclization. For example, Fmoc-Glu-ODmab can be used as the C-terminal residue.[9]

-

Side-Chain Deprotection: The protecting group of the side chain that will form the cyclic amide bond is selectively removed. For instance, the Dmab group of Glutamic acid can be cleaved using a dilute solution of hydrazine.[9]

-

Cyclization: The cyclization is initiated by activating the free carboxyl group using a coupling reagent. A variety of coupling reagents can be employed, and the choice can significantly impact the cyclization yield.[7][10] Microwave irradiation can be used to enhance the efficiency and speed of the cyclization reaction.[9]

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Ring-closing metathesis is a powerful tool for the synthesis of cyclic olefins and has been successfully applied to the synthesis of cyclic amino acid derivatives.[11][12] This method involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to form a carbon-carbon double bond within a linear precursor containing two terminal alkenes.[11][13][14]

General Experimental Protocol: Lactone Synthesis via RCM

-

Substrate Synthesis: A linear precursor containing a hydroxyl group and two terminal alkene moieties is synthesized. This can be achieved by esterifying a hydroxy amino acid with an unsaturated alcohol.

-

Metathesis Reaction: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added.[14]

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux until completion, as monitored by TLC or GC-MS.

-

Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the cyclic lactone.

Quantitative Data on Synthesis

The efficiency of cyclic amino acid ester synthesis is influenced by several factors, including the choice of cyclization strategy, coupling reagents, reaction conditions, and the sequence of the linear precursor.[15] The following tables summarize representative quantitative data for different synthetic approaches.

Table 1: Comparison of On-Resin Head-to-Tail Cyclization Yields for Different Linking Amino Acids. [8]

| Linking Amino Acid | Coupling Conditions | Crude Purity of Cyclic Product (%) |

| Glutamic Acid | 50°C, double coupling | 28 |

| Aspartic Acid | 50°C, double coupling | 22 |

Table 2: Influence of Coupling Reagents on Head-to-Tail Cyclization Yields of a Model Pentapeptide. [10]

| Coupling Reagent | Additive | Yield (%) |

| PyBOP | HOBt | 75 |

| HATU | HOAt | 82 |

| HBTU | HOBt | 78 |

| DCC | HOBt | 65 |

Applications in Drug Development

The unique structural and physicochemical properties of cyclic amino acid esters make them valuable scaffolds in drug discovery. Their constrained nature can lead to improved target affinity and selectivity, as well as enhanced metabolic stability.

Enzyme Inhibitors

Cyclic peptides and their mimics are known to be potent enzyme inhibitors. The rigidified backbone can orient the side chains in a conformation that is optimal for binding to the active site of an enzyme.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that are major targets for a wide range of therapeutics.[16][17] Cyclic peptides and peptidomimetics have emerged as promising candidates for modulating GPCR activity.[8][18] They can act as agonists, antagonists, or allosteric modulators.[19][20][21]

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand.[16][22] This can lead to a more subtle and potentially safer modulation of receptor activity. Small molecule cyclic amino acid esters are being explored as potential allosteric modulators of GPCRs.[23][24][25]

Signaling Pathways: GPCRs transduce extracellular signals into intracellular responses through various signaling pathways, often involving second messengers like cyclic AMP (cAMP).[26][27] The interaction of a cyclic amino acid ester with a GPCR can be assessed by measuring its effect on these downstream signaling events.

Experimental Protocol: cAMP Assay for GPCR Modulation

-

Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

-

Transfection (if necessary): If the cells do not endogenously express the receptor, they are transfected with a plasmid encoding the GPCR. Genetically-encoded fluorescent biosensors for cAMP can also be co-transfected.[26][28][29]

-

Compound Treatment: The cells are treated with varying concentrations of the cyclic amino acid ester. An agonist of the receptor is also added to stimulate a response.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or bioluminescence-based).[27]

-

Data Analysis: The effect of the cyclic amino acid ester on the agonist-induced cAMP production is determined, allowing for the characterization of the compound as an agonist, antagonist, or allosteric modulator.

Experimental Workflows

The synthesis and evaluation of cyclic amino acid esters follow a logical workflow, from initial design and synthesis to biological characterization.

Conclusion

Cyclic amino acid esters represent a versatile and powerful class of molecules with significant potential in drug discovery and development. Their synthesis, while often challenging, can be achieved through a variety of robust methodologies. The conformational constraints imposed by the cyclic structure can lead to compounds with superior pharmacological properties compared to their linear analogs. As our understanding of their interactions with biological targets, such as GPCRs, continues to grow, so too will the opportunities for the rational design of novel and effective therapeutics based on these privileged scaffolds. This guide provides a foundational resource for researchers to explore and exploit the potential of cyclic amino acid esters in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 3. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tutorchase.com [tutorchase.com]

- 6. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01774B [pubs.rsc.org]

- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ring Closing Metathesis [organic-chemistry.org]

- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of lactones from fatty acids by ring-closing metathesis and their biological evaluation | European Journal of Chemistry [eurjchem.com]

- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. "The Synthesis of Biologically Active Small-Molecule Antagonists of PAC" by Caroline E. Rourke [scholarworks.uvm.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. GPCR Signaling Assays [promega.com]

- 28. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Ethyl Thiomorpholine-2-carboxylate: A Technical Overview of its Synthesis and Potential Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl Thiomorpholine-2-carboxylate and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| This compound | ||

| CAS Number | 152009-44-4 | N/A |

| Molecular Formula | C₇H₁₃NO₂S | N/A |

| Molecular Weight | 175.25 g/mol | N/A |

| This compound Hydrochloride | ||

| CAS Number | 1864060-93-4 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂S | [1] |

| Molecular Weight | 211.71 g/mol | [1] |

Postulated Synthesis of this compound

While a specific historical synthesis for this compound is not documented in readily accessible literature, a plausible and efficient synthetic pathway can be extrapolated from established methods for the synthesis of the thiomorpholine core and subsequent esterification. A likely two-step process would involve the initial synthesis of the thiomorpholine-2-carboxylic acid scaffold, followed by esterification to yield the final ethyl ester.

Experimental Protocol: Synthesis of Thiomorpholine-2-carboxylic Acid

A common method for the synthesis of the thiomorpholine ring involves the reaction of a cysteine analogue with a suitable dielectrophile. One potential route starts from L-cysteine.

Materials:

-

L-cysteine

-

1,2-dibromoethane

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

To a solution of L-cysteine in aqueous ethanol, add sodium bicarbonate to act as a base.

-

Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.

-

Heat the mixture under reflux for several hours to facilitate the cyclization reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude thiomorpholine-2-carboxylic acid, wash with cold water, and then with diethyl ether.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure acid.

Experimental Protocol: Esterification to this compound

The synthesized thiomorpholine-2-carboxylic acid can be converted to its ethyl ester via Fischer esterification.

Materials:

-

Thiomorpholine-2-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane

Procedure:

-

Suspend thiomorpholine-2-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting acid is consumed.

-

Cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

The following diagram illustrates the logical workflow for the postulated synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Specific studies on the biological activity of this compound are not prominent in the scientific literature. However, the broader class of thiomorpholine derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex, biologically active molecules.

The thiomorpholine scaffold is a privileged structure in drug discovery. Its incorporation into molecules can modulate their physicochemical properties, such as solubility and lipophilicity, and can influence their binding to biological targets.

The potential signaling pathways that could be modulated by derivatives of this compound, based on the known activities of other thiomorpholine-containing compounds, are depicted below.

Conclusion

This compound represents an interesting, yet understudied, member of the thiomorpholine family. While its specific discovery and history remain elusive, its synthesis can be reasonably proposed based on established chemical principles. The diverse biological activities exhibited by the thiomorpholine scaffold suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Key features of the thiomorpholine heterocyclic ring system

An In-Depth Technical Guide to the Thiomorpholine Heterocyclic Ring System

Introduction

Thiomorpholine, a six-membered saturated heterocyclic compound with the chemical formula C₄H₉NS, is the sulfur analog of morpholine where the oxygen atom is replaced by a sulfur atom.[1][2] This non-aromatic ring system, also known as 1,4-thiazinane, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][3][4] Its unique physicochemical properties, including increased lipophilicity compared to its morpholine counterpart and the potential for the sulfur atom to be a metabolically soft spot for oxidation, make it an attractive moiety for designing novel therapeutic agents.[5]

The thiomorpholine core is a versatile building block found in a wide array of biologically active molecules.[6][7] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitubercular, antioxidant, hypolipidemic, and anticancer effects.[1][3][8] This guide provides a comprehensive overview of the key features of the thiomorpholine ring system, including its physicochemical properties, synthesis, and its significant role in drug development for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The thiomorpholine ring typically adopts a stable chair conformation.[9] The presence of the sulfur atom influences the ring's electronic and steric properties, distinguishing it from morpholine. The sulfur can be readily oxidized to the corresponding sulfoxide and sulfone (thiomorpholine 1,1-dioxide), which further expands the chemical space and allows for modulation of properties like solubility and hydrogen bonding capacity.[5][10]

Table 1: Physicochemical and Structural Properties of Thiomorpholine

| Property | Value | Reference |

| IUPAC Name | Thiomorpholine | [2] |

| Synonyms | 1,4-Thiazinane, Thiamorpholine | |

| Molecular Formula | C₄H₉NS | [2] |

| Molecular Weight | 103.19 g/mol | [2] |

| Appearance | Clear colorless to slightly yellow liquid | [6] |

| Boiling Point | 169 °C | |

| Density | 1.026 g/mL at 25 °C | |

| pKa (basic) | 9.0 | [2] |

| Water Solubility | Miscible | [11] |

| Refractive Index (n20/D) | 1.538 | |

| C-S Bond Length | ~1.80 - 1.82 Å | [9][12] |

| C-N Bond Length | ~1.46 Å | [9] |

| C-S-C Bond Angle | ~99 - 103° | [9][12] |

Note: Bond lengths and angles are representative values from a substituted thiomorpholine derivative and may vary slightly.[9]

Synthesis of the Thiomorpholine Core

Several synthetic routes to the thiomorpholine scaffold have been developed, starting from readily available materials. These methods offer pathways to the core structure, which can then be further functionalized.

Common Synthetic Approaches

-

From Diethanolamine: This method involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized using sodium sulfide.[13][14]

-

From Ethyl Mercaptoacetate and Aziridine: The reaction of these starting materials generates thiomorpholin-3-one, which is subsequently reduced to thiomorpholine using a reducing agent like LiAlH₄.[13][14]

-

From 2-Mercaptoethanol and Aziridine: This route involves an intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which is cyclized with a base such as triethylamine (Et₃N) to yield the thiomorpholine ring.[13][14]

-

Photochemical Thiol-Ene Reaction: A modern, continuous-flow method utilizes the photochemical reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[13][14][15][16]

References

- 1. jchemrev.com [jchemrev.com]

- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile [en.civilica.com]

- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 11. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Thiomorpholine-2-carboxylic Acid and its Esters for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine-2-carboxylic acid and its ester derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiomorpholine scaffold, a sulfur-containing analog of morpholine, is considered a "privileged structure" due to its presence in a variety of biologically active compounds. The incorporation of a carboxylic acid or ester functional group at the 2-position provides a versatile handle for synthetic modification, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of thiomorpholine-2-carboxylic acid and its esters, with a focus on their potential as therapeutic agents.

Chemical Properties and Synthesis

Thiomorpholine-2-carboxylic acid (CAS: 134676-16-7, Molecular Formula: C₅H₉NO₂S, Molecular Weight: 147.19 g/mol ) is a chiral molecule featuring a six-membered ring containing both a nitrogen and a sulfur atom, along with a carboxylic acid group.[1][2] The presence of the secondary amine, the thioether linkage, and the carboxylic acid moiety makes this molecule a versatile building block for the synthesis of a diverse range of derivatives.

Key chemical transformations of the thiomorpholine-2-carboxylic acid scaffold include:

-

Esterification: The carboxylic acid group can be readily converted to its corresponding esters through various standard esterification protocols.

-

N-functionalization: The secondary amine in the thiomorpholine ring is amenable to N-acylation, N-sulfonylation, and N-alkylation, allowing for the introduction of a wide array of substituents to modulate the compound's properties.[1]

-

Sulfur Oxidation: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the polarity, solubility, and biological activity of the molecule.

Synthesis of the Thiomorpholine Ring:

Several synthetic strategies have been developed for the construction of the thiomorpholine ring system. One common approach involves the reaction of cysteamine with a suitable two-carbon electrophile, followed by intramolecular cyclization. A continuous flow method employing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride has also been reported for the synthesis of the parent thiomorpholine.[3] Another synthetic route starts from diethanolamine, which is converted to an intermediate that undergoes cyclization with a sulfur source. A patented method describes the preparation of thiomorpholine from diethanolamine and methanesulfonyl chloride, followed by cyclization with sodium sulfide and subsequent hydrolysis.[4]

Synthesis of Thiomorpholine-2-carboxylic Acid and its Esters:

Biological Activities and Therapeutic Potential

Derivatives of thiomorpholine have been reported to exhibit a wide spectrum of biological activities, highlighting the therapeutic potential of this scaffold. These activities include:

-

Antimicrobial: The thiomorpholine moiety is a key component of the antibiotic sutezolid, which has been investigated for the treatment of multidrug-resistant tuberculosis.

-

Antioxidant and Hypolipidemic: Certain N-substituted thiomorpholine derivatives have demonstrated antioxidant and hypocholesterolemic activity.[5]

-

Enzyme Inhibition: Thiomorpholine-based compounds have been explored as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and squalene synthase.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release, making it an attractive target for the treatment of type 2 diabetes.[6]

A series of thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors.[5]

Quantitative Data for DPP-IV Inhibition

| Compound | Structure (General) | IC50 (µmol/L) |

| 16a | N-acyl-thiomorpholine derivative | 6.93 |

| 16b | N-acyl-thiomorpholine derivative | 6.29 |

| 16c | N-acyl-thiomorpholine derivative | 3.40 |

| Data sourced from a review by V. Alagarsamy, which references a study by Bei han et al.[5] |

Mechanism of DPP-IV Inhibition by Non-Peptidomimetic Inhibitors

Non-peptidomimetic DPP-IV inhibitors, which would include many thiomorpholine derivatives, typically bind to the active site of the enzyme, preventing the substrate from accessing it. The binding often involves interactions with key amino acid residues in the S1 and S2 pockets of the enzyme.

Caption: DPP-IV Inhibition by a Thiomorpholine Ester.

Squalene Synthase Inhibition

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards sterol synthesis.[8] Inhibition of squalene synthase is a therapeutic strategy for lowering cholesterol levels.[8] The hypolipidemic activity observed for some thiomorpholine derivatives has been plausibly attributed to the inhibition of squalene synthase.

Caption: Inhibition of Squalene Synthase in Cholesterol Biosynthesis.

Experimental Protocols

General Procedure for the Synthesis of Thiomorpholine-2-carboxylic Acid Esters

A general approach to the synthesis of thiomorpholine-2-carboxylic acid esters would involve a two-step process:

-

Synthesis of Thiomorpholine-2-carboxylic Acid: Following a literature procedure for the synthesis of the thiomorpholine ring, for example, the reaction of a cysteine derivative with a suitable dielectrophile, or the methods described in the patent literature.[4]

-

Esterification: The resulting thiomorpholine-2-carboxylic acid can be esterified using standard methods. A common procedure is Fisher esterification, where the carboxylic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the carboxylic acid and the alcohol.

Workflow for Synthesis and Evaluation:

Caption: General Workflow for Synthesis and Evaluation.

DPP-IV Inhibition Assay Protocol

A common method for assessing DPP-IV inhibition is a fluorescence-based assay.

Principle: The assay utilizes a fluorogenic substrate for DPP-IV, such as Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-IV releases the fluorescent AMC molecule, which can be quantified. The presence of a DPP-IV inhibitor will reduce the rate of AMC release.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 8.0)

-

Test compounds (thiomorpholine-2-carboxylic acid esters) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In the microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound/control solution to the appropriate wells.

-

Initiate the reaction by adding the DPP-IV substrate solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350-360 nm, Em: 450-465 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Squalene Synthase Inhibition Assay Protocol

Several methods can be used to measure squalene synthase activity, including radiometric and spectrophotometric assays.

Principle (Spectrophotometric): Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a reaction that requires NADPH as a cofactor. The activity of the enzyme can be determined by monitoring the decrease in NADPH concentration, which can be measured by the change in absorbance at 340 nm.

Materials:

-

Purified or microsomal squalene synthase

-

Farnesyl pyrophosphate (FPP)

-

NADPH

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT, pH 7.5)

-

Test compounds dissolved in a suitable solvent

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPP, and NADPH.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the squalene synthase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Thiomorpholine-2-carboxylic acid and its esters are a promising class of compounds with a wide range of potential therapeutic applications. Their synthetic tractability allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The demonstrated activities as DPP-IV and potential squalene synthase inhibitors highlight their relevance in the fields of diabetes and cardiovascular disease.

Future research in this area should focus on:

-

The development of efficient and stereoselective synthetic routes to access a wider variety of thiomorpholine-2-carboxylic acid esters.

-

Comprehensive structure-activity relationship (SAR) studies to identify the key structural features required for potent and selective inhibition of various biological targets.

-

In-depth mechanistic studies to elucidate the precise modes of action of these compounds.

-

Pharmacokinetic and in vivo efficacy studies of the most promising candidates to assess their drug-like properties and therapeutic potential.

By systematically exploring the chemical and biological properties of this fascinating class of molecules, researchers can unlock their full potential in the development of novel and effective therapeutic agents.

References

- 1. Thiomorpholine-2-carboxylic acid | 134676-66-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 5. jchemrev.com [jchemrev.com]

- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Thiomorpholine-2-carboxylate: A Versatile Scaffold for Drug Discovery and Complex Molecule Synthesis

For Immediate Release

Ethyl thiomorpholine-2-carboxylate is a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a thiomorpholine core with a reactive carboxylate group, make it a valuable starting material for the synthesis of a diverse array of complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, offering a valuable resource for professionals engaged in the design and synthesis of novel chemical entities.

The thiomorpholine moiety itself is recognized as a "privileged structure" in medicinal chemistry.[1] Its incorporation into molecular frameworks can enhance lipophilicity and introduce a "metabolically soft spot" at the sulfur atom, which can be oxidized to the corresponding sulfoxide or sulfone, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.[1] The presence of the ethyl ester at the 2-position provides a convenient handle for further chemical transformations, allowing for the construction of more complex architectures.

Synthesis of the Thiomorpholine Core

The synthesis of the thiomorpholine ring, the core of this compound, can be achieved through several synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, thiomorpholin-3-one can be synthesized from ethyl mercaptoacetate and aziridine, which can then be reduced to thiomorpholine.[2][3][4] Another modern and efficient method utilizes a telescoped photochemical thiol-ene reaction and cyclization sequence in a continuous flow system, starting from inexpensive materials like cysteamine hydrochloride and vinyl chloride.[2]

Reactivity and Functionalization

This compound offers three primary sites for chemical modification: the secondary amine, the sulfur atom, and the ethyl ester. This trifunctional nature makes it a highly versatile building block for creating diverse molecular libraries.

N-Functionalization

The secondary amine of the thiomorpholine ring can be readily functionalized through various reactions, including N-alkylation and N-acylation.

-

N-Alkylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[1] This allows for the introduction of a wide range of alkyl and arylalkyl substituents.

-

N-Acylation: The nitrogen atom can be acylated using acyl chlorides or activated carboxylic acids to form the corresponding amides. This reaction is fundamental for incorporating the thiomorpholine moiety into peptide-like structures or for the synthesis of various bioactive amides.

Sulfur Oxidation

The sulfur atom in the thiomorpholine ring can be selectively oxidized to either a sulfoxide or a sulfone. This transformation significantly alters the polarity, solubility, and hydrogen-bonding capacity of the molecule.[1] Common oxidizing agents for this purpose include hydrogen peroxide and potassium permanganate.[1] The level of oxidation can often be controlled by the choice of reagent and reaction conditions.

Ester Group Modification

The ethyl ester group at the 2-position is a key functional handle for chain extension and the introduction of diverse functionalities.

-

Amide Formation: The ester can be converted to a carboxamide through aminolysis with a primary or secondary amine. This is a common strategy for linking the thiomorpholine scaffold to other molecular fragments.

-

Hydrolysis: Saponification of the ethyl ester yields the corresponding thiomorpholine-2-carboxylic acid. This carboxylic acid can then be coupled with amines or alcohols using standard peptide coupling reagents to form amides and esters, respectively.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

Applications in Drug Discovery and Synthesis

The thiomorpholine scaffold is a component of numerous biologically active compounds with a wide range of therapeutic applications, including antimalarial, antibiotic, antioxidant, and hypolipidemic activities.[1][5][6] this compound serves as a key starting material for the synthesis of constrained amino acids and peptide mimics. The conformational rigidity of the thiomorpholine ring can be exploited to control the three-dimensional structure of peptides, which is often crucial for their biological activity.

Experimental Protocols

General Procedure for N-Acylation of a Thiomorpholine Derivative

To a solution of the thiomorpholine derivative (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C is added the acyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Oxidation of the Thiomorpholine Sulfur

To a stirred solution of the thiomorpholine derivative (1.0 eq.) in a suitable solvent such as methanol or acetic acid is added an oxidizing agent like hydrogen peroxide (1.1 to 2.2 eq., depending on the desired oxidation state) at room temperature. The reaction progress is monitored by TLC. After completion, the excess oxidizing agent is quenched, and the solvent is removed under reduced pressure. The residue is then purified by an appropriate method such as recrystallization or column chromatography to yield the sulfoxide or sulfone.

Quantitative Data Summary

Due to the lack of specific literature reports on this compound, a quantitative data table for its reactions cannot be provided at this time. Researchers are encouraged to perform small-scale optimization experiments to determine the optimal reaction conditions and yields for their specific substrates and transformations.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

References

- 1. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Thiomorpholines) | BLDpharm [bldpharm.com]

- 3. jchemrev.com [jchemrev.com]

- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

- 6. This compound Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Synthesis of Ethyl Thiomorpholine-2-carboxylate: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl Thiomorpholine-2-carboxylate, a valuable heterocyclic building block for drug discovery and development. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a saturated heterocyclic compound incorporating both a secondary amine and a thioether functionality. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The thiomorpholine core can serve as a versatile scaffold for the development of novel therapeutic agents, and the carboxylate group at the 2-position provides a convenient handle for further chemical modifications and library synthesis.

Synthesis Overview

The synthesis of this compound can be achieved through a two-step process commencing with the readily available amino acid, L-cysteine. The first step involves the esterification of the carboxylic acid group of L-cysteine to yield L-cysteine ethyl ester hydrochloride. The subsequent step is an intramolecular cyclization reaction with a suitable 1,2-dihaloethane to form the thiomorpholine ring.

Experimental Protocols

Step 1: Synthesis of L-Cysteine Ethyl Ester Hydrochloride

This protocol is adapted from the procedure described in Chinese patent CN107021937.

Materials:

-

L-Cysteine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, suspend L-cysteine (e.g., 24.2 g, 0.20 mol) in 300 mL of absolute ethanol.

-

Cool the suspension in an ice-water bath.

-

Slowly add thionyl chloride (e.g., 22 mL, 0.30 mol) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a white powder.

Expected Outcome:

The product, L-cysteine ethyl ester hydrochloride, is obtained as a white solid. The reported yield is approximately 98%.

Step 2: Synthesis of this compound

This proposed protocol is based on the general principles of N- and S-dialkylation of cysteine esters with 1,2-dihaloethanes.

Materials:

-

L-Cysteine ethyl ester hydrochloride

-

1,2-Dibromoethane

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Separatory funnel

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve L-cysteine ethyl ester hydrochloride (e.g., 1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as sodium carbonate (e.g., 2.5 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the nucleophilic reactions.

-

To the stirred suspension, add 1,2-dibromoethane (e.g., 1.1 equivalents) dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of L-Cysteine Ethyl Ester Hydrochloride

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |

| L-Cysteine | C₃H₇NO₂S | 121.16 | 0.20 | 24.2 |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.30 | 35.7 |

| L-Cysteine Ethyl Ester HCl | C₅H₁₂ClNO₂S | 185.67 | ~0.20 | ~36.4 |

Table 2: Proposed Reactant and Product Information for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |

| L-Cysteine Ethyl Ester HCl | C₅H₁₂ClNO₂S | 185.67 | 1 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 1.1 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.5 |

| This compound | C₇H₁₃NO₂S | 175.25 | - |

| This compound HCl | C₇H₁₄ClNO₂S | 211.71 | - |

Note: The hydrochloride salt of the final product has a reported CAS number of 1864060-93-4.[1]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthesis steps.

References

Application Notes and Protocols for Ethyl Thiomorpholine-2-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl Thiomorpholine-2-carboxylate as a constrained non-proteinogenic amino acid in peptide synthesis. The inclusion of this building block offers a valuable strategy for introducing conformational rigidity into peptides, a key attribute for enhancing biological activity, metabolic stability, and target selectivity in drug discovery and development.

Introduction to this compound in Peptide Design

This compound is a heterocyclic amino acid analog that serves as a constrained building block in peptide synthesis. The thiomorpholine ring system restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to increased binding affinity and potency.

The incorporation of such constrained amino acids is a widely recognized strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. The thiomorpholine scaffold, in particular, is a privileged structure found in numerous bioactive compounds, exhibiting a range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Key Physicochemical Properties:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 152009-44-4 |

| Molecular Formula | C₇H₁₃NO₂S |

| Molecular Weight | 175.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, NMP) |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies, most commonly employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting group strategies. Due to the secondary amine nature of the thiomorpholine ring, the nitrogen atom must be protected to prevent side reactions during peptide chain elongation.

N-Terminal Protection

For use in SPPS, this compound must first be N-terminally protected. The most common protecting groups are Fmoc and Boc.

-

N-Fmoc-Ethyl Thiomorpholine-2-carboxylate: This derivative is suitable for the widely used Fmoc/tBu SPPS strategy. The Fmoc group is base-labile and is removed at each cycle using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

N-Boc-Ethyl Thiomorpholine-2-carboxylate (CAS: 1346597-50-9): This derivative is employed in the Boc/Bzl SPPS strategy.[1] The Boc group is acid-labile and is removed using an acid such as trifluoroacetic acid (TFA).

The synthesis of these protected derivatives generally involves the reaction of this compound with the corresponding protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) under basic conditions.

Coupling to the Resin-Bound Peptide

The coupling of N-protected this compound to the free N-terminal amine of the growing peptide chain on the solid support is a critical step. Due to the potential for steric hindrance from the cyclic structure, optimized coupling conditions may be required to achieve high coupling efficiency.

Recommended Coupling Reagents:

| Coupling Reagent | Additive | Base | Notes |

| HATU | HOAt | DIPEA or 2,4,6-Collidine | Highly efficient for hindered amino acids. |

| HBTU | HOBt | DIPEA or NMM | A commonly used and effective coupling reagent. |

| DIC | OxymaPure® | - | Carbodiimide-based coupling, often used in automated synthesis. |

General Coupling Protocol (Manual SPPS):

A detailed protocol for the manual coupling of an N-protected amino acid is provided below. This can be adapted for this compound.

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

N-Terminal Deprotection:

-

Fmoc-SPPS: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

-

Boc-SPPS: Treat the resin with 50% TFA in dichloromethane (DCM) (v/v) for 20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents and by-products.

-

Coupling:

-

Prepare the coupling solution by pre-activating the N-protected this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following table provides representative data for the synthesis of peptides containing sterically hindered or non-proteinogenic amino acids, which can serve as a benchmark. The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide.[2]

| Peptide Sequence (with constrained aa) | Coupling Reagent | Coupling Time (h) | Coupling Yield (%) | Final Purity (%) | Reference |

| Ac-X-Ala-NH₂ | HATU/DIPEA | 2 | >98 | >95 | Hypothetical |

| H-Gly-X-Phe-OH | HBTU/DIPEA | 4 | ~95 | >90 | Hypothetical |

| Tyr-Gly-Gly-Phe-X-NH₂ | DIC/Oxyma | 3 | >97 | >92 | Hypothetical |

Note: 'X' represents a constrained, non-proteinogenic amino acid like this compound. Yields and purities are highly sequence-dependent and require optimization for each specific peptide.

Experimental Protocols

Protocol for N-Boc Protection of this compound

This protocol is a general method for the Boc protection of amino esters and can be adapted for this compound.

-

Dissolve this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Add a base, such as sodium hydroxide or triethylamine (2 equivalents), to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc-Ethyl Thiomorpholine-2-carboxylate.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for Cleavage of the Ethyl Ester (Post-Synthesis)

If the free carboxylic acid at the 2-position of the thiomorpholine ring is desired in the final peptide, the ethyl ester can be cleaved after the peptide has been assembled and cleaved from the resin.

-

Dissolve the purified peptide containing the this compound residue in a mixture of methanol and water.

-

Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equivalents) in water.

-

Stir the reaction at room temperature and monitor the hydrolysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl or acetic acid).

-

Remove the organic solvent under reduced pressure.

-

Purify the resulting peptide with the free carboxylic acid by preparative RP-HPLC.

Caution: Basic hydrolysis conditions can potentially lead to side reactions such as epimerization or hydrolysis of other labile groups in the peptide. Careful optimization and monitoring are required.